

synonyms for cholesta-3,5-diene (cholesterilene, Δ 3,5-cholestadiene)

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Compound of Interest

Compound Name: Cholesta-3,5-diene

Cat. No.: B1217053

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An In-Depth Technical Guide to Cholesta-3,5-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cholesta-3,5-diene**, a sterol derivative with significant biological activity. This document covers its nomenclature, physicochemical properties, and key experimental methodologies for its synthesis and analysis. Furthermore, it delves into its role in cellular signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.

Nomenclature and Synonyms

Cholesta-3,5-diene is a cholestane derivative with two double bonds at positions 3 and 5 of the steroid nucleus. It is known by several synonyms in scientific literature, which are crucial for comprehensive database searches and unambiguous identification.

Common Synonyms:

- Cholesterilene
- Δ 3,5-Cholestadiene
- Cholest-3,5-diene

- 3,5-Cholestadiene
- delta-3,5-Cholestadiene
- Cholesterylene
- NSC 5193

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **cholesta-3,5-diene** is presented in the table below for easy reference and comparison. This data is essential for its identification, purification, and characterization.

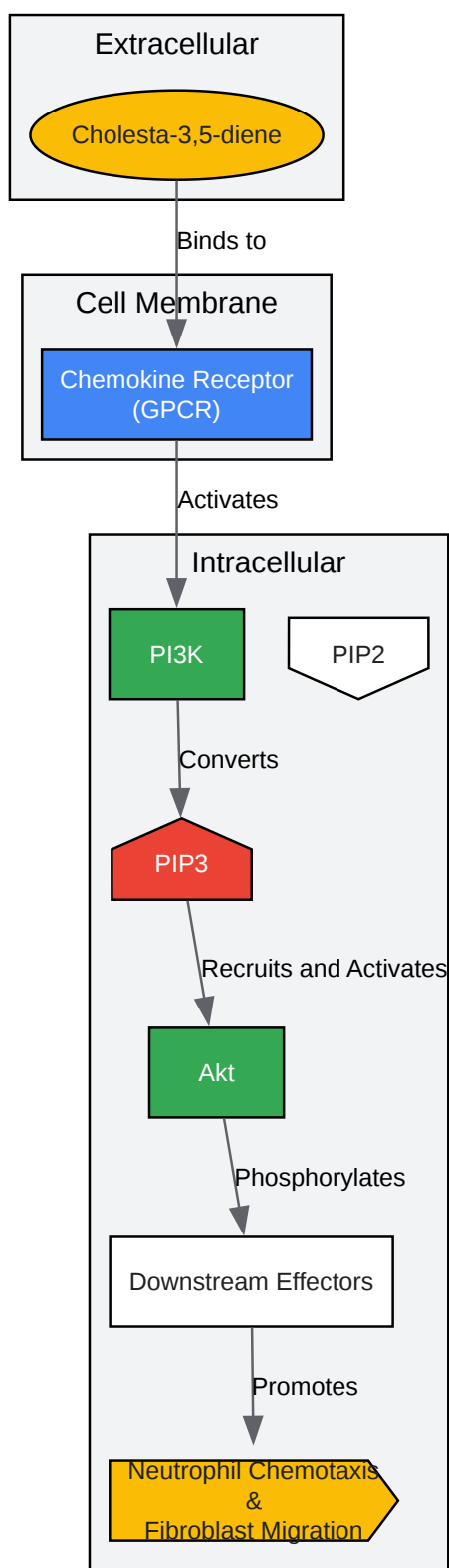
Property	Value
Molecular Formula	C ₂₇ H ₄₄
Molecular Weight	368.64 g/mol
CAS Number	747-90-0
Appearance	White crystalline powder
Melting Point	78-80 °C
Solubility	Soluble in chloroform (50 mg/ml)
Storage Temperature	-20°C
¹ H NMR Spectroscopy	Spectral data available in public databases. Key signals include those in the olefinic region corresponding to the diene system.
¹³ C NMR Spectroscopy	Spectral data available in public databases. Characteristic peaks for the sp ² hybridized carbons of the diene are observed.
Mass Spectrometry (EI)	Molecular ion (M ⁺) peak at m/z 368. A prominent fragment ion is observed at m/z 353, corresponding to the loss of a methyl group. ^[1] Other characteristic fragments are also observed.
Infrared Spectroscopy	Key absorptions include C-H stretching and bending vibrations for the steroid backbone and C=C stretching for the diene system.

Biological Activity and Signaling Pathway

Cholesta-3,5-diene has been identified as an inflammatory modulator that plays a role in wound healing. It has been shown to promote the recruitment of neutrophils to wound sites, a critical step in the inflammatory response and subsequent tissue repair. This activity is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and migration. The activation of this pathway by **cholesta-3,5-diene** leads to downstream events that enhance neutrophil chemotaxis and fibroblast migration, contributing to an accelerated wound healing process.

Below is a diagram illustrating the proposed signaling pathway for **cholesta-3,5-diene**-mediated neutrophil recruitment.



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Cholesta-3,5-diene signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of **cholesta-3,5-diene**.

Synthesis of Cholesta-3,5-diene from Cholesterol

This protocol describes the synthesis of **cholesta-3,5-diene** via the acid-catalyzed dehydration of cholesterol.

Materials:

- Cholesterol
- Anhydrous Toluene
- p-Toluenesulfonic acid monohydrate ($\text{TsOH} \cdot \text{H}_2\text{O}$)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane
- Silica gel for column chromatography

Procedure:

- Dissolve cholesterol (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
- Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature.

- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure **cholesta-3,5-diene**.
- Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Analysis of Cholesta-3,5-diene by HPLC

This protocol outlines a method for the analysis of **cholesta-3,5-diene**, which can be adapted from methods used for the analysis of sterols in olive oil.^{[2][3][4][5]}

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 234 nm (corresponding to the conjugated diene system).
- Injection Volume: 20 µL.
- Standard Preparation: Prepare a stock solution of **cholesta-3,5-diene** in the mobile phase and perform serial dilutions to create a calibration curve.

Procedure:

- Dissolve the sample containing **cholesta-3,5-diene** in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.

- Inject the sample into the HPLC system and record the chromatogram.
- Identify the **cholesta-3,5-diene** peak by comparing its retention time with that of a pure standard.
- Quantify the amount of **cholesta-3,5-diene** in the sample using the calibration curve.

Analysis of Cholesta-3,5-diene by GC-MS

This protocol provides a general procedure for the analysis of **cholesta-3,5-diene** by gas chromatography-mass spectrometry, a common method for sterol analysis.

Instrumentation and Conditions:

- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 280°C.
- Oven Temperature Program: Start at 200°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
- MS Interface Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.

Procedure:

- Dissolve the sample containing **cholesta-3,5-diene** in a suitable volatile solvent (e.g., hexane or ethyl acetate).
- Inject an aliquot of the sample into the GC-MS system.

- Acquire the total ion chromatogram (TIC) and mass spectra.
- Identify the **cholesta-3,5-diene** peak based on its retention time and by comparing its mass spectrum with a reference spectrum. Key ions to monitor include the molecular ion at m/z 368 and major fragments.

Neutrophil Chemotaxis Assay

This protocol describes an in vitro assay to evaluate the effect of **cholesta-3,5-diene** on neutrophil migration using a Boyden chamber.

Materials:

- Human neutrophils isolated from fresh whole blood.
- Boyden chamber apparatus with polycarbonate membranes (5 μ m pore size).
- Chemoattractant (e.g., fMLP or IL-8).
- **Cholesta-3,5-diene**.
- Assay medium (e.g., RPMI with 0.1% BSA).
- Cell staining solution (e.g., Diff-Quik).
- Microscope.

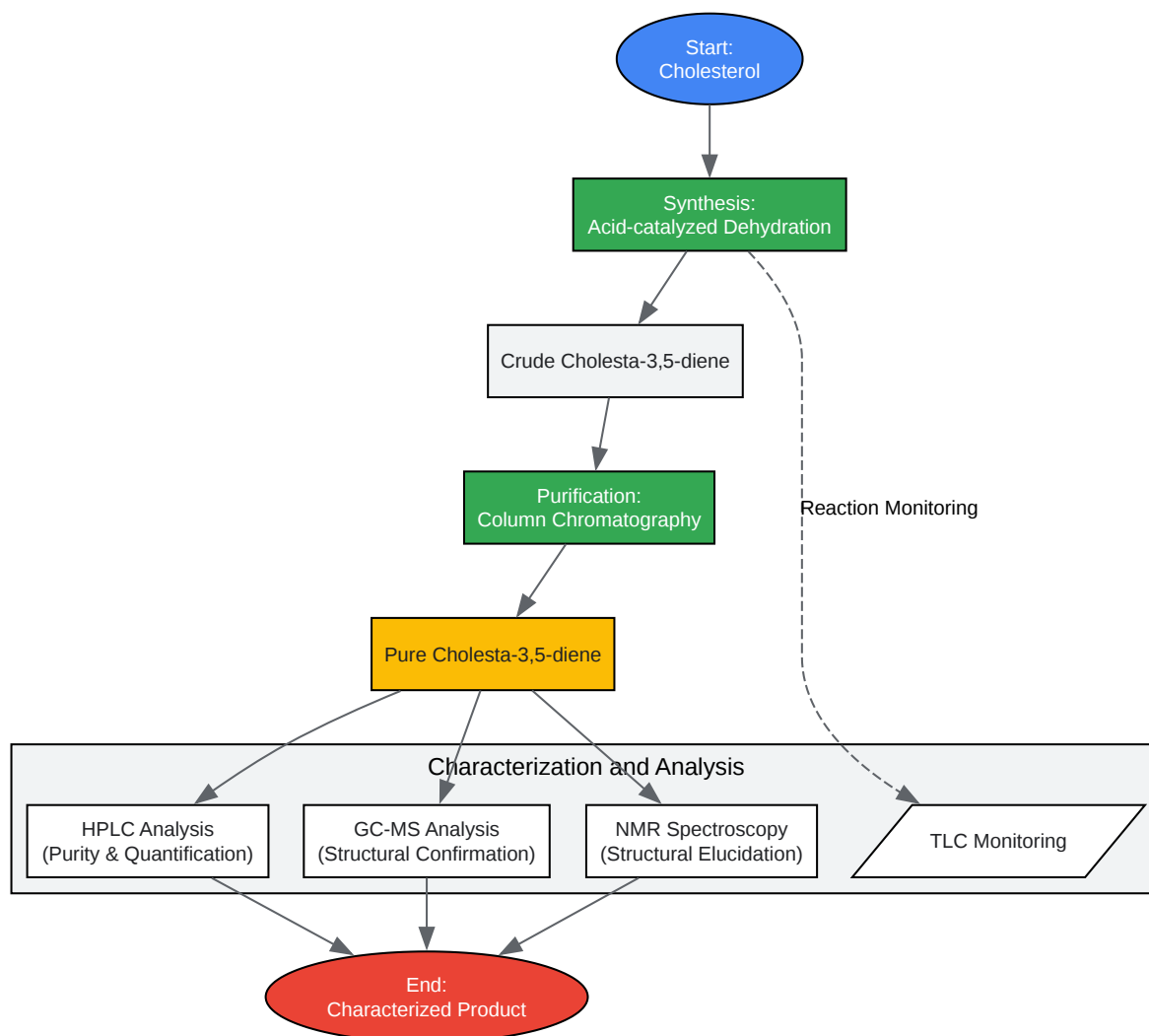
Procedure:

- Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.
- Resuspend the isolated neutrophils in the assay medium at a concentration of 1×10^6 cells/mL.
- Prepare solutions of **cholesta-3,5-diene** at various concentrations in the assay medium. Pre-incubate the neutrophils with the **cholesta-3,5-diene** solutions (or vehicle control) for 30 minutes at 37°C.

- Add the chemoattractant solution to the lower wells of the Boyden chamber.
- Place the polycarbonate membrane over the lower wells.
- Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
- Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
- After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.
- Fix and stain the migrated cells on the lower surface of the membrane.
- Count the number of migrated cells in several high-power fields under a microscope.
- Calculate the chemotactic index to quantify the effect of **cholesta-3,5-diene** on neutrophil migration.

Logical Workflow for Synthesis and Analysis

The following diagram outlines the logical workflow for the synthesis and subsequent analysis of **cholesta-3,5-diene**.



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Workflow for **cholesta-3,5-diene**.

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